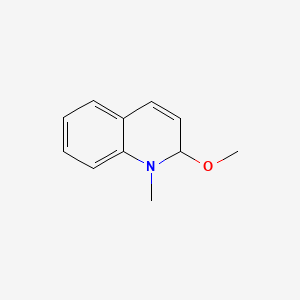

2-Methoxy-1-methyl-1,2-dihydroquinoline

Description

Properties

CAS No. |

16021-66-2 |

|---|---|

Molecular Formula |

C11H13NO |

Molecular Weight |

175.231 |

IUPAC Name |

2-methoxy-1-methyl-2H-quinoline |

InChI |

InChI=1S/C11H13NO/c1-12-10-6-4-3-5-9(10)7-8-11(12)13-2/h3-8,11H,1-2H3 |

InChI Key |

RHCYXWOKSNPPBR-UHFFFAOYSA-N |

SMILES |

CN1C(C=CC2=CC=CC=C21)OC |

Synonyms |

Quinoline, 1,2-dihydro-2-methoxy-1-methyl- (8CI,9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituent groups and positions, influencing their chemical reactivity, biological activity, and applications. Below is a comparative analysis:

Table 1: Substituent Comparison of Dihydroquinoline Derivatives

Key Observations:

- Substituent Position : Methoxy groups at position 2 (target compound) vs. 6 (ethoxyquin) alter electronic distribution and metabolic pathways. For example, ethoxyquin’s 6-ethoxy group undergoes de-ethylation to form hepatoprotective 6-hydroxy derivatives .

- Functional Groups: The 2-oxo group in 2-oxo-1,2-dihydroquinolines () enhances hydrogen bonding capacity, improving solubility compared to alkyl-substituted derivatives.

- Bulkier Groups: Introducing a benzoyl group at position 1 (BHDQ) improves steric hindrance, reducing toxicity by preventing oxidation to quinolinones .

Key Observations:

- EEDQ Utility: 2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) is widely used as a condensing agent in peptide and heterocycle synthesis, demonstrating the versatility of dihydroquinoline derivatives in facilitating reactions .

- One-Pot Syntheses: Recent methods for 8-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives employ multicomponent reactions, improving efficiency .

Table 3: Activity Comparison

Key Observations:

- Antioxidant Efficacy : TMQ outperforms phenyl-β-naphthylamine (PβN) in rubber stabilization, while BHDQ’s benzoyl group mitigates toxicity seen in ethoxyquin .

- Therapeutic Potential: 2-Oxo derivatives with carboxylate groups exhibit dual antimicrobial and anticancer activities, highlighting the dihydroquinoline scaffold’s adaptability .

Physicochemical Properties

- Solubility: Guanidyl-substituted 2-oxo-1,2-dihydroquinolines () show enhanced water solubility compared to alkyl or alkoxy derivatives due to polar functional groups.

- Stability : TMQ’s polymerized structure enhances thermal stability, critical for industrial applications .

Preparation Methods

Substrate Design and Reaction Optimization

The hydrazine-catalyzed RCCOM method, pioneered by Zhang et al., involves the cyclization of N-prenylated 2-aminobenzaldehydes to form 1,2-dihydroquinolines. For 2-methoxy-1-methyl-1,2-dihydroquinoline, the substrate 8 (Figure 1A) would require a methoxy group at the C2 position of the benzaldehyde moiety and a methyl group on the nitrogen. However, studies reveal that N-methyl substrates undergo decomposition under standard RCCOM conditions (hydrazine catalyst 9 , 80–140°C). This limitation necessitates alternative protecting groups, such as tosyl (Ts) or tert-butoxycarbonyl (Boc), which are later removed post-cyclization.

For example, RCCOM of 31 (N-Boc-protected 2-methoxy-2-aminobenzaldehyde) yields 1,2-dihydroquinoline 11 in 64% yield, with subsequent HCl treatment removing the Boc group and oxidizing the product to quinoline. While direct synthesis of the N-methyl variant remains challenging via this route, it highlights the method’s versatility for protected intermediates.

Mechanistic Considerations

The RCCOM mechanism proceeds via a [4+2] cycloaddition between the hydrazine catalyst and carbonyl-olefin pair, followed by cycloreversion to release the dihydroquinoline. Kinetic studies show that the cycloreversion step is accelerated in nitrogen-containing systems compared to oxygen analogs, enabling efficient ring closure. Despite these advantages, the incompatibility with N-methyl groups limits its direct application to the target compound.

Silylation-Condensation with Ketones

One-Pot Silylation and Cyclization

The patent by US6093825A discloses a high-yield method for 1,2-dihydroquinolines via silylation of anilines followed by condensation with ketones. For this compound, the reaction begins with 2-methoxy-N-methylaniline (37 ), which is treated with a silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide) and iodine in acetone/dioxane at 125–130°C (Figure 2A). This one-pot procedure avoids the decomposition issues observed in RCCOM, achieving yields of 52–59% for analogous fluorinated derivatives.

Table 1: Optimization of Silylation-Condensation Conditions

Scope and Limitations

This method tolerates electron-withdrawing and donating groups on the aniline ring, making it suitable for synthesizing diverse 1,2-dihydroquinolines. The use of iodine as a Lewis acid catalyst facilitates imine formation and cyclization, while the silyl group enhances the nucleophilicity of the nitrogen atom.

Acylation-Cyclization via Methyl 2-Chloro-2-oxoacetate

Nucleophilic Acylation Followed by Cyclization

A third approach, adapted from RSC protocols, involves the acylation of N-methyl-2-methoxyaniline (38 ) with methyl 2-chloro-2-oxoacetate (39 ) in dichloromethane (DCM) and triethylamine (Figure 3A). The intermediate 40 undergoes intramolecular cyclization under acidic conditions to yield this compound.

Table 2: Reaction Conditions for Acylation-Cyclization

| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Acylation | 39 , Et₃N | DCM | 25 | 2 | 95 |

| Cyclization | HCl (1 M) | MeOH | 70 | 4 | 78 |

Functional Group Compatibility

Comparative Analysis of Methodologies

Table 3: Key Metrics Across Synthetic Routes

| Method | Yield (%) | Temp (°C) | Catalysts | N-Me Compatibility |

|---|---|---|---|---|

| RCCOM | 64* | 80–140 | Hydrazine | No |

| Silylation | 52–58 | 125–130 | I₂ | Yes |

| Acylation | 78 | 70 | Et₃N, HCl | Yes |

| *Yield for N-Boc-protected intermediate. |

The silylation-condensation route offers the best compatibility with N-methyl groups, while the acylation method provides superior yields under milder conditions. RCCOM, though innovative, requires post-synthetic deprotection steps for N-methyl variants.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methoxy-1-methyl-1,2-dihydroquinoline, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via acid-catalyzed condensation of aniline derivatives with ketones. For example, Bi(OTf)₃ as a Lewis acid catalyst under microwave irradiation significantly accelerates the reaction (yield: 91%) while minimizing side products . Solvent selection (e.g., acetonitrile) and stoichiometric ratios (e.g., 2.2 equivalents of methyl pyruvate) are critical for reproducibility. Post-synthesis purification via flash chromatography (EtOAc/cyclohexane) and recrystallization ensures high purity .

Q. What analytical techniques are recommended to confirm the structural conformation and purity of this compound?

- Methodological Answer :

- X-ray crystallography determines molecular geometry (e.g., sofa conformation of the dihydroquinoline ring with puckering parameters Qₜ = 0.348 Å, θ = 49.3°) .

- ¹H/¹³C NMR identifies functional groups (e.g., methoxy protons at δ 3.2–3.5 ppm) and confirms substitution patterns.

- HPLC monitors purity (>95% by area under the curve) .

Q. What are the foundational biological activities associated with this compound derivatives?

- Methodological Answer : Studies suggest antioxidant properties via lipid peroxidation inhibition and hepatoprotective effects in oxidative stress models . In vitro assays (e.g., DPPH radical scavenging) and in vivo rat models (CCl₄-induced liver injury) are standard protocols. Compare with analogs like 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline to isolate structure-activity relationships .

Advanced Research Questions

Q. How do electronic effects of the methoxy group influence the compound’s reactivity in oxidation or substitution reactions compared to non-substituted analogs?

- Methodological Answer : The methoxy group increases electron density at the quinoline ring, altering oxidation pathways. For example, in Pseudomonas putida 86, 2-oxo-1,2-dihydroquinoline derivatives undergo regioselective 8-hydroxylation via a Rieske-type oxygenase system . Compare reaction rates using cyclic voltammetry or computational modeling (DFT) to quantify electronic effects. Substitution reactions (e.g., halogenation) require electrophilic conditions tailored to the activated aromatic ring .

Q. How can researchers resolve contradictions in reported biological activities (e.g., hepatoprotective vs. pro-oxidant effects)?

- Methodological Answer :

- Dose-response studies : Test a wide concentration range (nM–mM) in cell-based assays (e.g., HepG2 cells) to identify biphasic effects.

- Mechanistic profiling : Use RNA-seq or proteomics to map pathways (e.g., Nrf2/ARE for antioxidant responses vs. NF-κB for pro-inflammatory signals) .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., ethoxy instead of methoxy) to isolate contributing moieties .

Q. What enzymatic systems interact with this compound, and how can substrate specificity be studied?

- Methodological Answer : The Pseudomonas putida 2-oxo-1,2-dihydroquinoline 8-monooxygenase system (a two-component Rieske oxygenase) shows strict substrate specificity. To study this:

- Enzyme assays : Monitor NADH consumption (340 nm) or product formation (HPLC) .

- Docking simulations : Use crystallographic data (PDB: 1Z04) to predict binding interactions.

- Mutagenesis : Modify oxygenase active-site residues (e.g., Asp¹⁰⁵) to assess catalytic efficiency .

Q. What computational strategies are effective in predicting the pharmacokinetic properties of this compound derivatives?

- Methodological Answer :

- ADMET prediction : Use tools like SwissADME to estimate solubility (LogP ≈ 2.5), bioavailability (TPSA < 60 Ų), and CYP450 interactions.

- Molecular dynamics : Simulate membrane permeability (e.g., blood-brain barrier) with CHARMM-GUI .

- QSAR models : Train on datasets of dihydroquinoline analogs to predict toxicity (e.g., LD₅₀) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.